molecular formula C14H19ClN2O2 B1294083 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-21-2

4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1294083
M. Wt: 282.76 g/mol
InChI Key: XPGXXZIVCQFUTG-UHFFFAOYSA-N
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Description

The compound "4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the tetrahydro-1H-benzo[e][1,4]diazepine class, which is a structural framework present in various pharmacologically active molecules. These compounds are of significant interest due to their potential therapeutic applications and diverse biological activities, including anxiolytic and analgesic effects .

Synthesis Analysis

The synthesis of tetrahydro-1H-benzo[e][1,4]diazepine derivatives can be achieved through various synthetic routes. One approach involves solid-phase synthesis using polystyrene resin, starting with polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon . Another method includes a one-pot three-component condensation reaction, which is an efficient and catalyst-free approach for synthesizing related structures such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives . Additionally, the synthesis of related diazepine rings has been reported using aminopropane derivatives and glyoxal, providing a practical method for obtaining optically active hexahydro-1,4-diazepines .

Molecular Structure Analysis

Structural studies of related diazepine derivatives have been conducted using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine revealed an enamide form with diacylation on nitrogen . NMR spectroscopy, including 1H, 13C, 15N, and 19F NMR, has been utilized to determine the chemical shifts and investigate the conformational properties of these compounds .

Chemical Reactions Analysis

The tetrahydro-1H-benzo[e][1,4]diazepine core can undergo various chemical reactions, expanding its skeletal diversity. For example, the reduction of nitro groups and the expansion of the diazepinone scaffold to a benzodiazocinone have been explored . Additionally, the reactivity of these compounds with different nucleophiles, such as alcohols, amines, and water, has been studied, leading to the formation of various substituted diazepines and diazepinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-1H-benzo[e][1,4]diazepine derivatives are influenced by their molecular structure. The presence of substituents such as the Boc group (tert-butoxycarbonyl) and chloro substituents can affect the compound's solubility, stability, and reactivity. The basicity of these compounds is comparable to that of tetrahydropyrimidines, and their spectroscopic data, including IR, NMR, and mass spectra, provide valuable information regarding their structural and electronic characteristics .

Safety And Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

tert-butyl 9-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGXXZIVCQFUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649615
Record name tert-Butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886364-21-2
Record name tert-Butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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